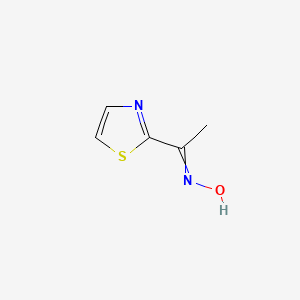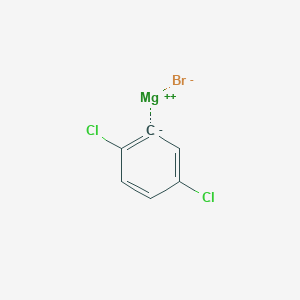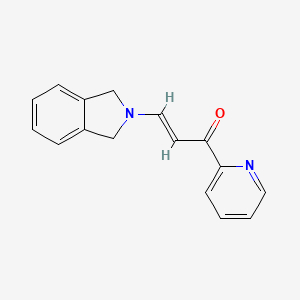
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one, also known as E3DPI, is a synthetic compound with a wide range of potential applications. It is a novel compound with a unique structure that has been the subject of much scientific research. E3DPI has been studied for its potential to be used in a variety of applications, including as an anti-cancer agent, a cardiovascular agent, an anti-inflammatory agent, and as a potential therapeutic for neurological disorders.
Aplicaciones Científicas De Investigación
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been studied for its potential as an anti-cancer agent. In a study published in the journal Cancer Cell, this compound was found to have anti-cancer activity against several human cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been studied for its potential to be used as a cardiovascular agent. In a study published in the journal Cardiovascular Research, this compound was found to have anti-atherosclerotic activity in a mouse model of atherosclerosis.
This compound has also been studied for its potential to be used as an anti-inflammatory agent. In a study published in the journal Inflammation Research, this compound was found to have anti-inflammatory activity in a rat model of inflammatory bowel disease. Additionally, this compound has been studied for its potential to be used as a therapeutic for neurological disorders. In a study published in the journal Neuropharmacology, this compound was found to have neuroprotective activity in a mouse model of Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one is not yet fully understood. However, research suggests that this compound may act on several different molecular targets in order to exert its effects. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, this compound has been found to activate the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of new blood vessels in tumors. In cardiovascular cells, this compound has been found to reduce the formation of foam cells, which are involved in the development of atherosclerosis. In inflammatory cells, this compound has been found to reduce the production of pro-inflammatory molecules, such as cytokines and chemokines. Finally, in neurological cells, this compound has been found to reduce the production of reactive oxygen species, which can lead to neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has several advantages for use in laboratory experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized and is readily available. Secondly, it has a wide range of potential applications, making it a useful compound for a variety of experiments. Finally, it has a relatively low toxicity, making it safe to use in laboratory settings.
However, there are also some limitations to using this compound in laboratory experiments. Firstly, it is a novel compound, and its exact mechanism of action is not yet fully understood. Secondly, it is not commercially available, which can make it difficult to obtain. Finally, it has a relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one. Firstly, further research is needed to elucidate the exact mechanism of action of this compound and to determine its potential therapeutic applications. Secondly, further research is needed to evaluate the safety and efficacy of this compound in humans. Thirdly, further research is needed to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research is needed to explore the potential of this compound for use in other therapeutic applications, such as for the treatment of neurological disorders.
Métodos De Síntesis
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one can be synthesized from a variety of starting materials, including 2-pyridin-2-yl-1-propen-1-one, 2-pyridin-2-yl-1-propen-1-ol, and 1,3-dihydro-2H-isoindol-2-one. The synthesis of this compound involves a series of reaction steps, including a Diels-Alder reaction, a Wittig reaction, and a reductive amination. The first step involves the Diels-Alder reaction of 2-pyridin-2-yl-1-propen-1-one and 1,3-dihydro-2H-isoindol-2-one to form an intermediate. This intermediate is then reacted with a Wittig reagent to form a ketone, which is then subjected to reductive amination with 2-pyridin-2-yl-1-propen-1-ol to yield the desired product, this compound.
Propiedades
IUPAC Name |
(E)-3-(1,3-dihydroisoindol-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(15-7-3-4-9-17-15)8-10-18-11-13-5-1-2-6-14(13)12-18/h1-10H,11-12H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXJSRAEMDNRRF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C=CC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1/C=C/C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

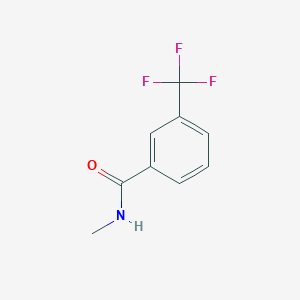
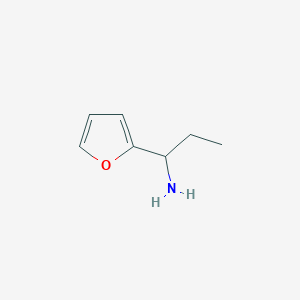

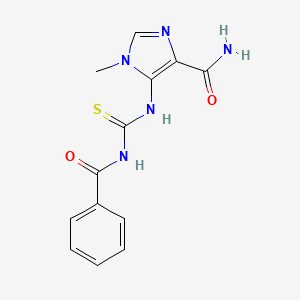



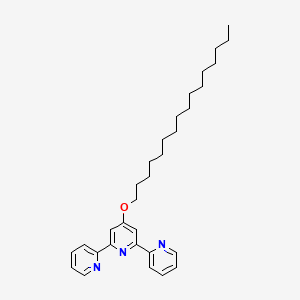
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)



